

3-Aminoheptane CAS number and synonyms

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Compound of Interest

Compound Name: 3-Aminoheptane

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Technical Guide: 3-Aminoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Aminoheptane**, including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Chemical Identifiers and Synonyms

3-Aminoheptane is an organic compound with the chemical formula $C_7H_{17}N$.^{[1][2]} It is a primary amine that is heptane substituted by an amino group at position 3.

Table 1: Chemical Identifiers for **3-Aminoheptane**

Identifier	Value
CAS Number	28292-42-4[1][2]
IUPAC Name	Heptan-3-amine[3]
Molecular Formula	C7H17N[1][2]
Molecular Weight	115.22 g/mol [4]
Canonical SMILES	CCCCC(CC)N[3]
InChI	InChI=1S/C7H17N/c1-3-5-6-7(8)4-2/h7H,3-6,8H2,1-2H3[2][5]
InChIKey	SRMHHEPXZLWKOK-UHFFFAOYSA-N[2][5]

A variety of synonyms are used to refer to **3-Aminoheptane** in scientific literature and chemical databases. A comprehensive list is provided in Table 2 for easy reference.

Table 2: Synonyms for **3-Aminoheptane**

Synonym
3-Heptanamine[2][5]
3-Heptylamine[2][5]
1-Ethylpentylamine[2][5]
(±)-3-Aminoheptane[1][4]
1-ETHYL-N-PENTYLAMINE[1]
1-Ethylpentanamine[4]
3-AMINOHEPTANO[1]
Aminoheptane, 3-: (3-Heptylamine)[1]
Pentylamine, 1-ethyl-[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Aminoheptane** is presented in Table 3. These properties are essential for its handling, storage, and application in experimental settings.

Table 3: Physicochemical Properties of **3-Aminoheptane**

Property	Value	Source
Boiling Point	100-106 °C @ 148 Torr	[4]
414.15 K	[6][7]	
Melting Point	-19 °C (estimate)	[4]
Density	0.783 g/cm ³ @ 25 °C	[4]
Flash Point	40 °C	[4]
Refractive Index	1.426	[4]
Water Solubility	log10WS: -2.30	[6]
Octanol/Water Partition Coefficient	logP _{oct/wat} : 1.914	[6]
Vapor Pressure	P _{vap} : 3002.44 kPa (Critical Pressure)	[6]
Polar Retention Index (I)	1137.00	[6]
Non-polar Retention Index (I _{np})	868.00	[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3-Aminoheptane** are provided below. These protocols are based on established chemical principles and analytical techniques.

Synthesis of 3-Aminoheptane via Reductive Amination of Heptan-3-one Oxime

This protocol describes a two-step synthesis of **3-aminoheptane** starting from heptan-3-one. The first step is the formation of the oxime, followed by its reduction to the primary amine.

Step 1: Synthesis of Heptan-3-one Oxime

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptan-3-one (1 equivalent) in ethanol.
- **Reagent Addition:** Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the flask.
- **Reaction Conditions:** Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude heptan-3-one oxime, which can be used in the next step without further purification.

Step 2: Reduction of Heptan-3-one Oxime to **3-Aminoheptane**

- **Reaction Setup:** In a three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH_4) (2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
- **Reagent Addition:** Slowly add a solution of heptan-3-one oxime (1 equivalent) in the same anhydrous solvent to the LiAlH_4 suspension while maintaining the temperature at 0 °C with an ice bath.
- **Reaction Conditions:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.^[8]
- **Quenching:** Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide

solution, and then again by water.

- Work-up: Filter the resulting solid and wash it thoroughly with diethyl ether.
- Purification: Dry the filtrate over anhydrous potassium carbonate, and remove the solvent by distillation. The crude **3-aminoheptane** can be further purified by fractional distillation under reduced pressure.

Characterization of 3-Aminoheptane

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the purity of the synthesized **3-aminoheptane** and confirm its molecular weight and fragmentation pattern.

- Sample Preparation: Prepare a dilute solution of the purified **3-aminoheptane** (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
[9][10]
- GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
 - GC Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the analyte.[9]
 - Injector: Set the injector temperature to 250 °C.
 - Oven Program: A typical temperature program would be: initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Use helium at a constant flow rate.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
 - Mass Analyzer: Scan a mass range of m/z 30-200.

- **Data Analysis:** The retention time from the gas chromatogram will indicate the purity of the sample. The mass spectrum should show the molecular ion peak (M^+) and characteristic fragment ions, which can be compared with reference spectra in databases like NIST.^{[2][5]}

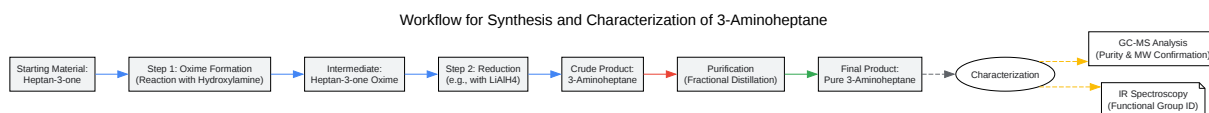
3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **3-aminoheptane** molecule, particularly the N-H bonds of the primary amine.

- **Sample Preparation:** As **3-aminoheptane** is a liquid at room temperature, the spectrum can be obtained as a thin film (neat). Place a drop of the liquid sample between two highly polished salt plates (e.g., NaCl or KBr).^{[12][13][14]}
- **IR Spectrometer:** Place the "sandwich" of salt plates in the sample holder of an FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-600 cm^{-1} .^[15]
- **Data Analysis:** The resulting IR spectrum should display characteristic absorption bands for a primary amine, including:
 - N-H stretching vibrations (a doublet) in the region of 3400-3300 cm^{-1} .
 - N-H bending (scissoring) vibration around 1650-1580 cm^{-1} .
 - C-N stretching vibration in the region of 1250-1020 cm^{-1} .
 - C-H stretching and bending vibrations from the heptyl chain.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of **3-Aminoheptane**.



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Caption: Synthesis and characterization workflow for **3-Aminoheptane**.

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